molecular formula C21H25N B1289556 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine CAS No. 70152-27-1

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B1289556
CAS No.: 70152-27-1
M. Wt: 291.4 g/mol
InChI Key: RJKHELOCNIIEFU-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is a synthetic compound belonging to the class of piperidine derivatives

Future Directions

Future research directions could involve the synthesis and biological evaluation of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine and related compounds for potential applications in medicinal chemistry. For instance, 4-aminopiperidines have shown remarkable antifungal activity, suggesting potential for further development .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is the dopamine transporter . This transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synapse back into the neurons .

Mode of Action

This compound acts as a potent and selective dopamine reuptake inhibitor . By inhibiting the dopamine transporter, it prevents the reuptake of dopamine, thereby increasing the concentration of dopamine in the synapse . This leads to an enhanced and prolonged signal of the neurotransmitter dopamine.

Biochemical Pathways

The increased dopamine concentration in the synapse can affect various downstream biochemical pathways. Dopamine is a critical neurotransmitter that plays a role in several functions including mood regulation, reward-motivated behavior, motor control, and several endocrine functions. Therefore, the inhibition of its reuptake can have significant effects on these dopamine-dependent pathways .

Result of Action

The result of the action of this compound is an increase in the synaptic concentration of dopamine. This can lead to enhanced dopamine signaling, which can have various effects depending on the specific dopaminergic pathways involved. For instance, it could potentially lead to improved mood or increased reward-motivated behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 1-benzyl-4-piperidone with phenylpropylamine under reductive amination conditions. Sodium triacetoxyborohydride is commonly used as the reducing agent in this reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit dopamine reuptake sets it apart from other similar compounds, making it a valuable subject of study in neuropharmacology.

Properties

IUPAC Name

1-benzyl-4-(3-phenylpropyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N/c1-3-8-19(9-4-1)12-7-13-20-14-16-22(17-15-20)18-21-10-5-2-6-11-21/h1-6,8-11,14H,7,12-13,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKHELOCNIIEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1CCCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593142
Record name 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70152-27-1
Record name 1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80593142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.7 g (8.6 mmol) of 4-(3-phenylpropyl)pyridine and 1.5 mL of benzylbromide in 5 mL of ethanol was stirred at rt for 0.5 h. To the reaction mixture was added 10 mL of ethanol and the mixture was cooled to 0° C. To this mixture was added 0.5 g (13.2 mmol) of NaBH4 small portions over a period of 1 h. To the reaction mixture was then added 5 mL of a 1N NaOH solution and the mixture was partitioned between 200 mL of ether and 50 mL of H2O. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate, 9:1) to give the title compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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